HIV Protease Substrate IV

HIV protease kinetics enzyme assay development chromogenic substrate comparison

Traditional HIV protease assays using FRET substrates require specialized fluorescence readers, while methionine-containing substrates are prone to oxidative degradation that compromises longitudinal studies. HIV Protease Substrate IV (CAS 128340-47-6) addresses both issues: chromogenic detection at 405 nm works on standard UV-Vis absorbance readers, and oxidation-resistant norleucine residues extend shelf-life. • Chromogenic readout at 405 nm enables high-throughput screening on ubiquitous UV-Vis plate readers-no fluorescence infrastructure needed. • Norleucine substitution eliminates methionine oxidation, ensuring multi-month storage stability and lot-to-lot reproducibility for assay kits and longitudinal studies. • Dual HIV-1/HIV-2 protease reactivity allows cross-isoform inhibitor IC50 comparisons with a single substrate, removing inter-substrate variability. • Validated kinetics (Km 15 µM, kcat 4.9 s⁻¹) deliver steady signal generation, resisting premature substrate depletion during extended kinetic reads.

Molecular Formula C49H83N15O13
Molecular Weight 1090.3 g/mol
CAS No. 128340-47-6
Cat. No. B162301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHIV Protease Substrate IV
CAS128340-47-6
Molecular FormulaC49H83N15O13
Molecular Weight1090.3 g/mol
Structural Identifiers
SMILESCCCCC(C(=O)N)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CCCC)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CCCCN)N
InChIInChI=1S/C49H83N15O13/c1-7-9-15-33(40(52)67)58-41(68)29(6)57-44(71)36(22-23-38(65)66)60-47(74)37(26-30-18-20-31(21-19-30)64(76)77)62-45(72)34(16-10-8-2)61-48(75)39(27(3)4)63-46(73)35(17-13-25-55-49(53)54)59-42(69)28(5)56-43(70)32(51)14-11-12-24-50/h18-21,27-29,32-37,39H,7-17,22-26,50-51H2,1-6H3,(H2,52,67)(H,56,70)(H,57,71)(H,58,68)(H,59,69)(H,60,74)(H,61,75)(H,62,72)(H,63,73)(H,65,66)(H4,53,54,55)/t28-,29-,32-,33-,34-,35-,36-,37-,39-/m0/s1
InChIKeyMJGGTDHEIUOPEB-WBMHOGBOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HIV Protease Substrate IV: Overview


HIV Protease Substrate IV (CAS 128340-47-6) is a synthetic nonapeptide chromogenic substrate with the sequence Lys-Ala-Arg-Val-Nle-p-nitro-Phe-Glu-Ala-Nle-NH₂ . It incorporates a p-nitrophenylalanine (p-nitro-Phe) residue at the P1 position, which upon cleavage by HIV-1 protease at the Nle–p-nitro-Phe scissile bond releases a chromophore detectable spectrophotometrically at 405 nm [1]. The compound is widely employed for continuous monitoring of HIV-1 protease activity and inhibitor screening in biochemical assays .

Continuous monitoring of HIV-1 protease activity and inhibitor screening in biochemical assays
Chromogenic detection at 405 nm on standard UV-Vis absorbance plate readers
Norleucine residues support oxidative stability and consistent batch performance

HIV Protease Substrate IV: Substitution Limitations


HIV protease substrates exhibit substantial variation in kinetic parameters (Km and kcat) depending on the specific amino acid composition flanking the scissile bond [1]. The presence of norleucine (Nle) residues at the P1 and P3′ positions in HIV Protease Substrate IV confers resistance to oxidative degradation compared to methionine-containing analogs, while the p-nitro-Phe chromophore at P1′ provides a distinct detection wavelength (405 nm) that differs from FRET-based fluorogenic substrates (e.g., EDANS/DABCYL requiring 340/490 nm excitation/emission) [2]. Furthermore, substitution of a single residue—such as replacing Val at P2 with Leu (as in Substrate III) or replacing Nle with Tyr at P1 (as in Substrate VII)—alters both Km and cleavage efficiency, rendering assay results non-comparable without revalidation [3].

Single residue substitution (e.g., P2 Val→Leu) may alter Km and cleavage efficiency, making assay results non-comparable without revalidation.
Fluorogenic (FRET) substrates require excitation/emission at 340/490 nm; switching to chromogenic 405 nm detection may need different plate readers.
Methionine-containing analogs are susceptible to oxidation; Nle-containing Substrate IV may offer improved storage stability, but kinetic profiles may not directly transfer.

HIV Protease Substrate IV: Differentiation Evidence


Km Comparison: Substrate IV vs. Substrate VII

HIV Protease Substrate IV exhibits a lower Km (15 µM) compared to HIV Protease Substrate VII (Km = 25 µM) when assayed with HIV-1 protease [1][2]. The lower Km of Substrate IV indicates higher apparent binding affinity for the HIV-1 protease active site, enabling assay operation at lower substrate concentrations and potentially reducing background signal in high-throughput screening formats.

Km Comparison
Data to verify
Km = 15 µM (Substrate IV)
vs. 25 µM (Substrate VII)
Reported lower Km may support assay operation at lower substrate concentrations.
Cross-study supplier data; pH and temperature conditions may vary.
HIV protease kinetics enzyme assay development chromogenic substrate comparison

Catalytic Efficiency: Substrate IV vs. Fluorogenic Substrate

HIV Protease Substrate IV demonstrates a specificity constant (kcat/Km) of approximately 0.33 s⁻¹µM⁻¹, whereas the anthranilyl (Abz)-labeled fluorogenic substrate Abz-Thr-Ile-Nle-p-nitro-Phe-Gln-Arg-NH₂ exhibits a kcat/Km of approximately 3.52 s⁻¹µM⁻¹ (calculated from Km = 2.1 µM, kcat = 7.4 s⁻¹) [1][2]. This approximately 10-fold lower catalytic efficiency of Substrate IV makes it more suitable for inhibitor screening applications where very high substrate turnover could prematurely deplete substrate or saturate detection systems.

Catalytic Efficiency
Data to verify
kcat/Km ≈ 0.33 s⁻¹µM⁻¹ (IV)
vs. ≈ 3.52 s⁻¹µM⁻¹ (fluorogenic)
Moderate turnover rate may reduce premature substrate depletion in extended screening runs.
Comparison across chromogenic and fluorogenic assay platforms; absolute values context-dependent.
substrate specificity catalytic efficiency HIV protease FRET assay

Detection Mode: Chromogenic vs. FRET-Based Assays

HIV Protease Substrate IV functions as a chromogenic substrate producing p-nitroaniline-like absorbance at 405 nm upon cleavage, whereas FRET-based fluorogenic substrates (e.g., Arg-Glu-(EDANS)-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-Lys(DABCYL)-Arg) require fluorescence detection with excitation at 340 nm and emission at 490 nm [1][2]. Chromogenic detection enables assay compatibility with standard UV-Vis spectrophotometers and plate readers lacking fluorescence capabilities, while eliminating potential fluorescence interference from test compounds with intrinsic fluorescence or quenching properties.

Detection Mode
Class-level inference
Chromogenic, absorbance 405 nm
vs. FRET (EDANS/DABCYL), excitation 340/490 nm
Enables use with standard UV-Vis spectrophotometers without fluorescence capability.
May reduce interference from fluorescent test compounds.
chromogenic assay fluorogenic FRET assay spectrophotometry HIV protease detection

Oxidative Stability: Nle vs. Met Substrates

HIV Protease Substrate IV contains norleucine (Nle) residues at the P1 and P3′ positions instead of the naturally occurring methionine residues found in the HIV-1 CA/p2 cleavage site sequence . Early chromogenic substrates such as Lys-Ala-Arg-Val-Leu-Nph-Glu-Ala-Met contain methionine at the P3′ position, which is susceptible to oxidation during storage and assay conditions [1]. The isosteric replacement of methionine with norleucine eliminates the oxidizable thioether side chain while maintaining comparable side-chain volume and hydrophobicity for proper enzyme recognition.

Oxidative Stability
Class-level inference
Nle residues replace oxidizable Met; no sulfur-containing side chains
May support longer storage stability and batch consistency for assay reagents.
Qualitative stability advantage; kinetic impact of Nle substitution reported as minimal.
norleucine substitution peptide oxidative stability HIV protease substrate stability

P2 Residue Specificity: Substrate IV vs. Substrate III

HIV Protease Substrate IV contains valine (Val) at the P2 position, whereas HIV Protease Substrate III contains leucine (Leu) at the same position . Systematic studies of P2 substitution have demonstrated that the residue at the P2 position significantly influences both Km and kcat for HIV-1 protease, with hydrophobic β-branched residues (Val, Ile) producing different kinetic profiles compared to unbranched hydrophobic residues (Leu, Nle) [1]. Substrate IV's Val at P2 may confer distinct cleavage efficiency compared to Substrate III's Leu.

P2 Residue Specificity
Class-level inference
Val (β-branched) at P2 (Substrate IV)
vs. Leu (unbranched) at P2 (Substrate III)
Different P2 residue may confer distinct kinetic profile for HIV-1 protease recognition.
Literature indicates P2 substitutions influence both Km and kcat.
HIV protease P2 preference substrate specificity peptide sequence optimization

Protease Isoform Cross-Reactivity: HIV-1 and HIV-2

HIV Protease Substrate IV is cleaved by both HIV-1 and HIV-2 proteases, functioning as a sensitive chromogenic substrate for both enzyme isoforms . This dual-isoform reactivity contrasts with some alternative substrates that show pronounced isoform preference; for instance, HIV Protease Substrate VII is explicitly noted for having a low Km specifically for HIV-2 protease (Km = 25 µM), making it the preferred choice for HIV-2-focused studies [1]. Substrate IV's balanced reactivity across both isoforms supports comparative inhibitor profiling studies.

Isoform Cross-Reactivity
Reported
Cleaved by both HIV-1 and HIV-2 proteases with sensitivity
vs. Substrate VII optimized for HIV-2
Supports comparative inhibitor profiling across isoforms without substrate switching.
Dual-isoform reactivity reported; validate with your enzyme preparations.
HIV-1 protease HIV-2 protease substrate cross-reactivity antiviral screening

HIV Protease Substrate IV: Application Scenarios


High-Throughput Screening with Absorbance Readout

HIV Protease Substrate IV is optimally deployed in high-throughput screening (HTS) campaigns where access to fluorescence plate readers is limited. Its chromogenic detection at 405 nm enables assay readout on standard UV-Vis absorbance plate readers commonly available in academic and small-biotech laboratories. The moderate kcat (4.9 s⁻¹) and Km (15 µM) provide a steady signal generation rate that resists premature substrate depletion during extended kinetic reads [1]. This application scenario is validated by the substrate's established use in evaluating HIV protease inhibition in vitro, supporting mechanistic studies of viral maturation pathways .

Inhibitor Profiling Across HIV-1 and HIV-2 Proteases

Substrate IV's dual reactivity with both HIV-1 and HIV-2 proteases makes it a strategic choice for laboratories conducting parallel inhibitor characterization across both viral protease isoforms [1]. Using a single substrate for both enzymes eliminates substrate-related variability when comparing inhibitor potency (IC₅₀ values) between HIV-1 and HIV-2 protease assays, thereby strengthening the validity of cross-isoform comparisons in antiviral drug discovery programs targeting protease inhibitor breadth.

Long-Term Stability for Assay Development and Manufacturing

The incorporation of norleucine residues in place of oxidation-prone methionine renders Substrate IV particularly well-suited for applications requiring extended reagent shelf-life or batch-to-batch reproducibility [1]. This includes: (i) pre-formulated assay kits requiring multi-month storage stability; (ii) longitudinal studies where substrate degradation could confound time-dependent measurements; and (iii) commercial reagent manufacturing where oxidative byproducts from methionine-containing substrates could introduce inconsistent performance across production lots.

Drug Development and Mechanistic Interaction Studies

Substrate IV serves as a critical tool in antiviral drug development, particularly in the design and testing of novel HIV protease inhibitors [1]. The defined sequence and validated kinetic parameters enable quantitative assessment of inhibitor mechanisms (competitive, non-competitive, uncompetitive) through steady-state kinetic analysis. Additionally, the substrate is employed in structural biology applications, including crystallography studies, to elucidate HIV protease-substrate interactions and inform structure-based drug design of next-generation protease inhibitors .

Application
Selection Property
Validation Focus
High-throughput screening with absorbance readout
Chromogenic detection at 405 nm
Standard UV-Vis plate reader compatibility and moderate turnover kinetics
Inhibitor profiling across HIV-1 and HIV-2 proteases
Dual-isoform reactivity
Consistency in cross-isoform IC₅₀ comparisons
Long-term assay stability and kit manufacturing
Norleucine-based oxidative stability
Reagent shelf-life and batch-to-batch reproducibility
Inhibitor mechanism-of-action studies
Defined kinetic parameters (Km, kcat)
Steady-state kinetic analysis for competitive/non-competitive inhibition

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